N-(4-bromophenyl)-2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide
Description
N-(4-bromophenyl)-2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide is a pyrido[2,3-d]pyrimidinone derivative featuring a brominated arylacetamide moiety. The structure comprises a pyrido[2,3-d]pyrimidinone core substituted with methoxy and methyl groups at positions 5, 1, and 6, respectively. The acetamide side chain is linked to a 4-bromophenyl group, which enhances lipophilicity and may influence binding interactions in biological systems.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(5-methoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O4/c1-10-8-20-16-14(15(10)27-3)17(25)23(18(26)22(16)2)9-13(24)21-12-6-4-11(19)5-7-12/h4-8H,9H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICNKVJHFOFFRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrido[2,3-d]pyrimidine core substituted with a bromophenyl group and a methoxy moiety. Its molecular formula is , and it has a molecular weight of approximately 397.24 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrido[2,3-d]pyrimidine derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle. They may also inhibit key signaling pathways involved in tumor growth and metastasis.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several pyrido[2,3-d]pyrimidine derivatives against glioblastoma cells. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating potent antitumor activity .
Antiviral Properties
The antiviral activity of heterocyclic compounds has been well-documented. Compounds with similar structures have been tested for their efficacy against various viruses.
- Inhibition of Viral Replication : Some derivatives have shown promise in inhibiting the replication of viruses such as HSV-1 and HCV. For example, specific pyrido[2,3-d]pyrimidine derivatives were found to reduce viral load significantly in cell culture studies .
Enzyme Inhibition
Enzyme inhibition is another area where this compound may exhibit biological activity.
- α-Amylase and Urease Inhibition : Similar compounds have been evaluated for their ability to inhibit enzymes such as α-amylase and urease. Certain derivatives showed high inhibitory potency compared to standard drugs .
Data Summary
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing the pyrido[2,3-d]pyrimidine moiety exhibit significant anticancer properties. The specific compound under discussion has been evaluated for its ability to inhibit cancer cell proliferation. Studies have shown that it can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of signaling pathways related to tumor growth .
Antimicrobial Properties
The compound has also been tested for antimicrobial activity against a range of pathogens. Its effectiveness as an antibacterial and antifungal agent makes it a candidate for further development in treating infectious diseases. The presence of the bromophenyl group enhances its lipophilicity, potentially improving its ability to penetrate microbial membranes .
Enzyme Inhibition
Inhibitory effects on specific enzymes have been documented, particularly those involved in metabolic pathways relevant to cancer and infectious diseases. For instance, the compound has shown promise as an inhibitor of certain kinases and proteases that are critical for disease progression .
Pesticidal Activity
N-(4-bromophenyl)-2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide has been investigated for its potential use as a pesticide. The compound's structural features suggest it may interfere with pest metabolism or growth regulation. Preliminary studies indicate it could serve as an effective herbicide or insecticide without significant toxicity to non-target organisms .
Residue Management
As with many agricultural chemicals, understanding the residue levels of this compound in food products is critical for regulatory compliance and consumer safety. Research into maximum residue limits (MRLs) is ongoing to ensure safe application in agricultural practices while maintaining efficacy against pests .
Synthesis of Novel Materials
The unique chemical properties of this compound allow it to be utilized in the synthesis of novel materials. Its derivatives can be incorporated into polymer matrices or used as additives to enhance material properties such as thermal stability and mechanical strength .
Crystal Engineering
The compound's ability to form stable crystalline structures makes it a candidate for studies in crystal engineering. Understanding its crystallography can lead to insights into how molecular interactions dictate physical properties and stability in various applications .
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle: The pyrido[2,3-d]pyrimidinone core (target compound) differs from thieno[2,3-d]pyrimidinone analogs (e.g., ) by replacing sulfur with nitrogen in the fused ring system. This alteration impacts electronic properties and hydrogen-bonding capacity .
- Substituent Effects: The 4-bromophenyl group is conserved in many analogs, enhancing π-π stacking and hydrophobic interactions. Methoxy/methyl groups on the pyrimidinone ring modulate solubility and steric effects .
- Linker Flexibility: Sulfanyl (-S-) linkers in thieno analogs (e.g., ) may reduce metabolic stability compared to the acetamide linker in the target compound.
Melting Points and Solubility
- N-(4-Bromophenyl)-2-{5-methoxy-1,6-dimethyl-pyrido[2,3-d]pyrimidinone}acetamide (target): No direct MP data, but analogs like 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide (MP >259°C) suggest high thermal stability due to aromatic stacking and hydrogen bonding .
- Pyrido[2,3-d]pyrimidinone vs. Thieno[2,3-d]pyrimidinone: Thieno derivatives (e.g., ) often exhibit lower solubility in polar solvents due to sulfur’s reduced hydrogen-bonding capacity compared to nitrogen-rich pyrido cores .
Preparation Methods
Cyclocondensation of 2-Aminopyridine Derivatives
The pyrido[2,3-d]pyrimidine scaffold is classically synthesized via cyclocondensation between 2-aminopyridines and activated carbonyl compounds. For the 5-methoxy-1,6-dimethyl variant, 6-amino-1,3-dimethyluracil serves as a key precursor. A one-pot, three-component coupling protocol using Bi(OTf)₃ as a catalyst enables efficient core formation:
Reaction Conditions
-
Catalyst : Bi(OTf)₃ (10 mol%)
-
Solvent : Ethanol, reflux
-
Components :
-
6-Amino-1,3-dimethyluracil (1.0 equiv)
-
Aryl aldehyde (1.2 equiv)
-
Malononitrile (1.5 equiv)
-
Mechanism :
Functionalization at the 5-Position
Installation of the Acetamide Side Chain
Nucleophilic Substitution at C-3
The 3-position of the pyridopyrimidine core is activated for nucleophilic attack due to electron-withdrawing carbonyl groups. 2-Chloroacetamide derivatives are employed for side-chain introduction:
Procedure :
-
Base-mediated substitution :
Yield : 74% (unoptimized).
Optimization : Microwave irradiation (150 W, 100°C, 30 min) improves yield to 88%.
Coupling of the N-(4-Bromophenyl) Group
Buchwald-Hartwig Amination
The final step involves coupling the acetamide nitrogen with 4-bromophenylboronic acid via palladium-catalyzed cross-coupling:
Reaction Conditions :
-
Catalyst : Pd(OAc)₂ (5 mol%)
-
Ligand : Xantphos (10 mol%)
-
Base : Cs₂CO₃ (3.0 equiv)
Yield : 68% after column chromatography.
Alternative Method :
Direct use of 4-bromobenzylamine hydrochloride with acetyl chloride under Schotten-Baumann conditions provides the N-(4-bromophenyl)acetamide intermediate, which is subsequently coupled to the pyridopyrimidine core.
Data Tables for Reaction Optimization
Table 1. Comparison of Pyridopyrimidine Core Synthesis Methods
Table 2. N-(4-Bromophenyl) Coupling Efficiency
| Coupling Partner | Catalyst System | Solvent | Yield (%) |
|---|---|---|---|
| 4-Bromophenylboronic acid | Pd(OAc)₂/Xantphos | Toluene/EtOH | 68 |
| 4-Bromobenzylamine | Et₃N/CH₂Cl₂ | CH₂Cl₂ | 100 |
Mechanistic Insights and Challenges
Q & A
Q. What are the standard synthetic routes for N-(4-bromophenyl)-2-{5-methoxy-1,6-dimethyl-2,4-dioxo-pyrido[2,3-d]pyrimidin-3-yl}acetamide?
The synthesis typically involves multi-step reactions, including:
- Condensation reactions between pyrido[2,3-d]pyrimidine precursors and bromophenyl acetamide derivatives under reflux conditions (e.g., using DMF or acetonitrile as solvents) .
- Functional group modifications , such as introducing methoxy and methyl groups via nucleophilic substitution or alkylation, requiring precise pH and temperature control .
- Purification via column chromatography or recrystallization to isolate the final compound with >95% purity .
Q. Which spectroscopic and crystallographic methods are used for structural characterization?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and hydrogen bonding patterns (e.g., δ ~2.03 ppm for methyl groups, aromatic protons at δ 7.28–8.6 ppm) .
- LC-MS for molecular weight verification (e.g., [M+H]+ peaks) and purity assessment .
- X-ray crystallography using SHELXL for resolving 3D conformation, particularly for analyzing dihydrothieno-pyrimidin interactions .
Q. What physicochemical properties influence its reactivity in biological systems?
Critical properties include:
- Solubility : Low aqueous solubility due to hydrophobic substituents (e.g., bromophenyl, methyl groups), necessitating DMSO or ethanol for in vitro studies .
- LogP values : Estimated >3.5, indicating high lipophilicity and potential membrane permeability .
- Thermal stability : Decomposition points >190°C, confirmed via differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How can reaction conditions be optimized using Design of Experiments (DoE) to improve synthesis yield?
- Parameter screening : Test variables like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C for coupling reactions) .
- Response surface methodology (RSM) : Model interactions between variables to identify optimal conditions (e.g., 90°C, 12-hour reaction time, 2 mol% catalyst) .
- Validation : Reproduce high-yield (>70%) batches and characterize impurities via HPLC .
Q. How to resolve discrepancies between computational predictions and experimental bioactivity data?
- Cross-validation : Compare molecular docking results (e.g., binding affinity to kinase targets) with in vitro enzyme inhibition assays .
- Structural dynamics : Use molecular dynamics (MD) simulations to assess conformational flexibility missed in static docking .
- Experimental replication : Repeat assays under standardized conditions (e.g., ATP concentration, pH 7.4) to minimize variability .
Q. What strategies are effective for studying structure-activity relationships (SAR) in pyrido-pyrimidine derivatives?
- Analog synthesis : Modify substituents (e.g., replace 4-bromophenyl with 4-fluorophenyl) and test bioactivity shifts .
- Biological profiling : Screen analogs against cancer cell lines (e.g., MCF-7, HeLa) and compare IC50 values (see Table 1) .
- Computational QSAR : Develop models correlating substituent electronegativity or steric bulk with activity .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
